molecular formula C17H22N2O2 B4807812 N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4807812
M. Wt: 286.37 g/mol
InChI Key: APRHFYORWSIPMP-UHFFFAOYSA-N
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Description

N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a phenyl group substituted with a butan-2-yl group, an ethyl group, and a 1,2-oxazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The synthesis begins with the alkylation of a phenyl ring using butan-2-yl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethyl Group: The next step involves the Friedel-Crafts acylation of the alkylated phenyl ring with an ethyl halide, using a Lewis acid catalyst like aluminum chloride.

    Oxazole Ring Formation: The resulting intermediate is then subjected to cyclization with hydroxylamine hydrochloride and acetic anhydride to form the 1,2-oxazole ring.

    Carboxamide Formation: Finally, the oxazole intermediate is reacted with an appropriate amine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Oxazole derivatives with oxidized functional groups.

    Reduction: Amino derivatives of the original compound.

    Substitution: Nitro or halogen-substituted phenyl derivatives.

Scientific Research Applications

N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-{1-[4-(butan-2-yl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:

  • N-{1-[4-(methyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
  • N-{1-[4-(ethyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide
  • N-{1-[4-(propyl)phenyl]ethyl}-5-methyl-1,2-oxazole-3-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique butan-2-yl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[1-(4-butan-2-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-11(2)14-6-8-15(9-7-14)13(4)18-17(20)16-10-12(3)21-19-16/h6-11,13H,5H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRHFYORWSIPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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